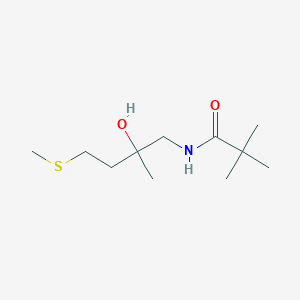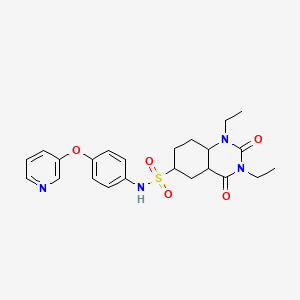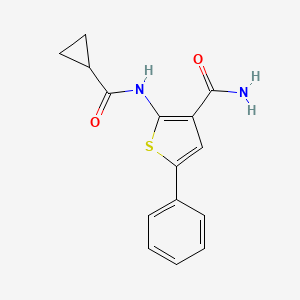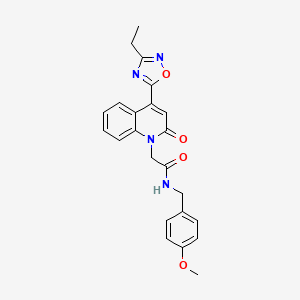
N-(2-hydroxy-2-méthyl-4-(méthylthio)butyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide is a chemical compound with multifaceted applications. It is known for its unique structure, which includes a pivalamide group attached to a hydroxy-methyl-thio butyl chain. This compound has garnered attention in various fields of scientific research due to its potential therapeutic and environmental applications.
Applications De Recherche Scientifique
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
Target of Action
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide is structurally related to the amino acid methionine . It is believed to interact with the same targets as methionine, playing a crucial role in protein synthesis and metabolism .
Mode of Action
The interaction of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide with its targets involves its conversion to L-Methionine . This conversion is essential for its biological utilization .
Biochemical Pathways
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide affects the methionine cycle, a critical biochemical pathway involved in protein synthesis . Its downstream effects include the production of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions .
Pharmacokinetics
Methionine is well-absorbed and distributed throughout the body, and its bioavailability is influenced by dietary intake .
Result of Action
The molecular and cellular effects of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide’s action are primarily related to its role in protein synthesis and methylation reactions . By contributing to these processes, it supports cellular growth and function .
Action Environment
The action, efficacy, and stability of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide can be influenced by various environmental factors. For instance, the presence of other amino acids in the diet can affect its absorption and utilization
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide typically involves the reaction of 2-hydroxy-2-methyl-4-(methylthio)butyric acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 2-keto-2-methyl-4-(methylthio)butyl)pivalamide.
Reduction: Reformation of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide.
Substitution: Formation of N-(2-hydroxy-2-methyl-4-(substituted)butyl)pivalamide.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pivalamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2S/c1-10(2,3)9(13)12-8-11(4,14)6-7-15-5/h14H,6-8H2,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLRORXQVMUEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590012.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2590013.png)



![3-Tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2590020.png)

![3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)piperidin-2-one](/img/structure/B2590023.png)
![N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid](/img/structure/B2590024.png)
![7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2590025.png)


![2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one](/img/structure/B2590032.png)
